Secolongifolenediol Secolongifolenediol Secolongifolenediol is a natural product found in Pyrenophora dematioidea with data available.
Brand Name: Vulcanchem
CAS No.: 53587-37-4
VCID: VC0211750
InChI: InChI=1S/C15H26O2/c1-14(2)6-4-7-15(3)11(10-17)9-13(14)12(15)5-8-16/h9,12-13,16-17H,4-8,10H2,1-3H3/t12-,13+,15-/m0/s1
SMILES: CC1(CCCC2(C(C1C=C2CO)CCO)C)C
Molecular Formula: C15H26O2
Molecular Weight:

Secolongifolenediol

CAS No.: 53587-37-4

Cat. No.: VC0211750

Molecular Formula: C15H26O2

Molecular Weight:

* For research use only. Not for human or veterinary use.

Secolongifolenediol - 53587-37-4

Specification

CAS No. 53587-37-4
Molecular Formula C15H26O2
IUPAC Name 2-[(1R,6R,9S)-8-(hydroxymethyl)-1,5,5-trimethyl-9-bicyclo[4.2.1]non-7-enyl]ethanol
Standard InChI InChI=1S/C15H26O2/c1-14(2)6-4-7-15(3)11(10-17)9-13(14)12(15)5-8-16/h9,12-13,16-17H,4-8,10H2,1-3H3/t12-,13+,15-/m0/s1
SMILES CC1(CCCC2(C(C1C=C2CO)CCO)C)C
Appearance Powder

Introduction

Chemical Structure and Properties

Secolongifolenediol belongs to the sesquiterpenoid class of compounds, characterized by a 15-carbon skeleton derived from three isoprene units. It possesses a distinctive bicyclic structure with the molecular formula C15H26O2 and a molecular weight of 238.37 g/mol . The IUPAC name for this compound is 2-[(1R,6R,9S)-8-(hydroxymethyl)-1,5,5-trimethyl-9-bicyclo[4.2.1]non-7-enyl]ethanol . This structure features a bicyclo[4.2.1]nonane ring system, which is also found in several other natural terpenoids and their metabolites, such as mediterraneols and longicamphoric acid .

The compound contains two hydroxyl groups, contributing to its diol classification, and an alkene functionality. These structural elements confer specific chemical properties and reactivity to the molecule. The stereochemistry of Secolongifolenediol is well-defined, with specific configurations at the chiral centers as indicated in its IUPAC name .

Key chemical identifiers for Secolongifolenediol include:

Identifier TypeValue
CAS Number53587-37-4
InChIInChI=1S/C15H26O2/c1-14(2)6-4-7-15(3)11(10-17)9-13(14)12(15)5-8-16/h9,12-13,16-17H,4-8,10H2,1-3H3/t12-,13+,15-/m0/s1
InChIKeyRYUMBZJZMMNHTP-GUTXKFCHSA-N
Canonical SMILESC[C@@]12CCCC(C@@HC=C2CO)(C)C
Molecular Weight238.37 g/mol

Natural Sources and Isolation

Secolongifolenediol has been reported to occur naturally in various biological sources. It has been identified in the fungus Pyrenophora dematioidea, suggesting its role in fungal metabolism . Additionally, this compound can be isolated from the marine fungal species Drechslera sp. .

The isolation of sesquiterpenoids like Secolongifolenediol typically involves extraction from natural sources using organic solvents, followed by chromatographic purification techniques. These compounds often serve as chemical markers for taxonomic classification of fungi and plants, and may play roles in ecological interactions between organisms.

Synthesis and Production Methods

Bioproduction Methods

One common method for obtaining Secolongifolenediol involves fermentation of the fungus Bipolaris eleusines . The compound is produced in the fermentation broth and subsequently extracted using appropriate solvents. Industrial production typically scales up this fermentation process, with optimization of conditions to enhance yield and purity .

Synthetic Approaches

The synthesis of bicyclo[4.2.1]nonane derivatives, which form the core structure of Secolongifolenediol, has been documented in the literature through several routes:

  • Trapping of cyclooctatetraene dianion with one-carbon bis-electrophiles

  • [6+2] cycloadditions with cycloheptatriene

  • Cope rearrangement of vinyl ketene-cyclopentadiene adducts

  • Rearrangements of transient tetracyclo[4.3.0.02,9.05,7]non-3-enes

A particularly noteworthy synthetic approach involves an anionic-sigmatropic shift of allylic alcohols, providing access to bicyclo[4.2.1]nonane systems with defined stereochemistry . This method is especially valuable for preparing multifunctional, highly substituted derivatives similar to Secolongifolenediol.

In one documented synthesis, researchers prepared a substrate (designated as 16x) for rearrangement through a general route involving cycloaddition of dimethoxytetrachlorocyclopentadiene with vinylene carbonate, followed by various transformations including basic methanolysis, methylation, and chlorine removal . This approach demonstrates the complexity involved in constructing the specific bicyclic framework of Secolongifolenediol and related compounds.

Biological Activities

Secolongifolenediol and structurally related compounds have demonstrated various biological activities that make them of interest for potential therapeutic applications.

Antimicrobial and Antifungal Activity

Secolongifolenediol has been reported to possess antimicrobial and antifungal properties . These activities are attributed to the compound's ability to inhibit certain enzymes and disrupt cellular processes in microorganisms. The mechanism is thought to involve disruption of cell membrane integrity and inhibition of key metabolic enzymes, though specific molecular targets and pathways remain under investigation.

Structure-Activity Relationships

The bicyclic framework of Secolongifolenediol provides a versatile scaffold for modifications that can lead to derivatives with enhanced or altered biological activities. Structure-activity relationship studies of related compounds have revealed several important features:

  • The presence of hydroxyl groups appears to contribute significantly to biological activity, possibly through hydrogen bonding interactions with target biomolecules.

  • The unsaturated bond in the bicyclic structure may play a role in the compound's reactivity and biological properties.

  • Substitution patterns around the bicyclic core influence cytotoxicity, as evidenced by the varying IC50 values of different derivatives .

  • The stereochemistry at various positions is crucial for biological activity, suggesting specific three-dimensional interactions with biological targets.

These insights can guide the rational design of Secolongifolenediol analogs with improved therapeutic properties.

Research Applications

Drug Discovery Platform

Secolongifolenediol and related bicyclo[4.2.1]nonane derivatives serve as valuable scaffolds for medicinal chemistry. The resulting compounds are "of considerable interest as key precursors for the targeted synthesis of promising pharmaceutical drugs and biologically active compounds" . The presence of reactive functional groups, such as hydroxyl groups, enables further modifications to optimize pharmacological properties.

Chemical Biology Tools

These compounds can be used as chemical probes to study biological systems, particularly in understanding microbial metabolism and host-pathogen interactions. Their specific modes of action against microbial cells make them useful tools for investigating cellular processes and identifying new drug targets.

Comparison with Related Compounds

Secolongifolenediol belongs to a family of structurally related sesquiterpenoids. One such compound is Isosativenediol, which has the molecular formula C15H24O2 and a molecular weight of 236.35 g/mol. Despite their structural similarities, these compounds may exhibit different biological activities due to subtle variations in their three-dimensional conformations and functional group positions.

Other related compounds include longifolene, humulene, and farnesol . These sesquiterpenoids share some common biosynthetic pathways but differ in their specific biological properties and ecological roles.

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